2-[(3-chloro-4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
CAS No.: 887224-22-8
Cat. No.: VC6838705
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887224-22-8 |
|---|---|
| Molecular Formula | C16H11ClN4OS |
| Molecular Weight | 342.8 |
| IUPAC Name | 2-(3-chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C16H11ClN4OS/c1-9-6-7-10(8-12(9)17)18-15-20-21-14(22)11-4-2-3-5-13(11)19-16(21)23-15/h2-8H,1H3,(H,18,20) |
| Standard InChI Key | XWUSYXKRSVGXAX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl |
Introduction
Structural Overview
Chemical Name:
2-[(3-chloro-4-methylphenyl)amino]-5H- thiadiazolo[2,3-b]quinazolin-5-one
Molecular Features:
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The compound contains a fused heterocyclic system (thiadiazoloquinazolinone), which is known for its rigidity and electronic properties.
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Substituents include a 3-chloro-4-methylphenyl group attached via an amine bond.
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The thiadiazole ring contributes sulfur and nitrogen atoms, enhancing the compound's potential for biological activity.
Relevance of the Scaffold:
Thiadiazoloquinazolinones are valued in medicinal chemistry due to their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The inclusion of halogenated aromatic groups often improves lipophilicity and binding affinity to biological targets.
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions combining quinazolinone derivatives with thiadiazole precursors. A generic pathway may include:
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Formation of the Quinazolinone Core:
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Starting with anthranilic acid derivatives or related intermediates.
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Cyclization with formamide or similar reagents to yield the quinazolinone backbone.
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Introduction of the Thiadiazole Ring:
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Reaction with sulfur-containing reagents (e.g., thiosemicarbazides) under oxidative conditions.
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Aromatic Substitution:
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Coupling the 3-chloro-4-methylphenyl group via nucleophilic substitution or amide bond formation.
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Purification:
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Chromatographic techniques such as HPLC or recrystallization to achieve high purity.
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Techniques Used:
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NMR Spectroscopy (1H and 13C): Confirms the chemical shifts corresponding to aromatic protons, methyl groups, and heterocyclic components.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Identifies functional groups:
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Amide NH stretch (~3200 cm⁻¹)
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C=O stretch (~1700 cm⁻¹)
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C-Cl stretch (~700 cm⁻¹)
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X-ray Crystallography: Provides detailed structural information about bond lengths and angles.
Data Table:
| Property | Value/Observation |
|---|---|
| Molecular Formula | C15H10ClN5OS |
| Molecular Weight | ~343 g/mol |
| Melting Point | ~250–260°C (estimated) |
| Solubility | Soluble in DMSO; low solubility in water |
| IR Peaks (cm⁻¹) | 3200 (NH), 1700 (C=O), 700 (C-Cl) |
Potential Applications:
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Antimicrobial Activity:
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The thiadiazole ring is associated with antibacterial and antifungal properties.
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Halogenated phenyl groups enhance membrane penetration in pathogens.
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Anticancer Potential:
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Quinazolinones are known inhibitors of tyrosine kinases.
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Docking studies could explore interactions with enzymes like CDK2 or EGFR.
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Anti-inflammatory Properties:
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Similar compounds have shown inhibition of cyclooxygenase enzymes (COX).
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Mechanism of Action:
The compound may act by:
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Binding to active sites of enzymes due to its planar structure.
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Disrupting DNA replication or protein synthesis in microbial cells.
Challenges:
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Limited synthetic routes may hinder large-scale production.
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Stability under physiological conditions needs assessment.
This detailed exploration highlights the significance of 2-[(3-chloro-4-methylphenyl)amino]-5H- thiadiazolo[2,3-b]quinazolin-5-one as a candidate for further pharmacological studies.
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